molecular formula C18H16ClN3OS B11393100 5-chloro-N-(naphthalen-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(naphthalen-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11393100
M. Wt: 357.9 g/mol
InChI Key: XCWSLYBYHADUKX-UHFFFAOYSA-N
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Description

5-chloro-N-(naphthalen-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a naphthyl group, and a propan-2-ylsulfanyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(naphthalen-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the naphthyl group: This step may involve a nucleophilic aromatic substitution reaction using naphthylamine or its derivatives.

    Introduction of the propan-2-ylsulfanyl group: This can be achieved through a thiolation reaction using reagents like propan-2-ylthiol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(naphthalen-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary or secondary amines, thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(naphthalen-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating receptor activity: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.

    Interacting with nucleic acids: Binding to DNA or RNA and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(phenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a phenyl group instead of a naphthyl group.

    5-chloro-N-(naphthalen-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.

Uniqueness

5-chloro-N-(naphthalen-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the naphthyl group may enhance its binding affinity to certain molecular targets, while the propan-2-ylsulfanyl group may influence its solubility and metabolic stability.

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

5-chloro-N-naphthalen-2-yl-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H16ClN3OS/c1-11(2)24-18-20-10-15(19)16(22-18)17(23)21-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H,21,23)

InChI Key

XCWSLYBYHADUKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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